Cas no 5610-39-9 ((1'beta)-10,11-dimethoxytubulosan-8'-ol)
5610-39-9 structure
Product Name:(1'beta)-10,11-dimethoxytubulosan-8'-ol
CAS-nummer:5610-39-9
MF:C29H37N3O3
MW:475.622387647629
CID:1596474
PubChem ID:165327
Update Time:2025-04-21
(1'beta)-10,11-dimethoxytubulosan-8'-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- (1'beta)-10,11-dimethoxytubulosan-8'-ol
- Tubulosan-8'-ol, 10,11-dimethoxy-, (1'beta)-
- Isotubulosine
- CCG-36059
- 5610-39-9
- CCG-37743
- 10,11-Dimethoxytubulosan-8'-ol (1'beta)-
- CHEMBL4650895
- DTXSID00971483
- SMR001566818
- MLS002703010
- Tubulosine
- (-)-Tubulosine
- Marckine
- (1'S)-10,11-Dimethoxytubulosan-8'-ol
- 1'-Isotubulosine
- 1H-Pyrido[3,4-b]indol-6-ol, 1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-, (1S)-
-
- Inchi: 1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25-,26-/m0/s1
- InChI-sleutel: JRVWIILYWSBUMC-CMWZJFIZSA-N
- LACHT: O(C)C1C(=CC2CCN3C[C@H](CC)[C@@H](C[C@H]4C5=C(C6C=C(C=CC=6N5)O)CCN4)C[C@H]3C=2C=1)OC
Berekende eigenschappen
- Exacte massa: 475.28349205g/mol
- Monoisotopische massa: 475.28349205g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 5
- Complexiteit: 723
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 69.8Ų
Experimentele eigenschappen
- Smeltpunt: 177-8°C
(1'beta)-10,11-dimethoxytubulosan-8'-ol Gerelateerde literatuur
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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